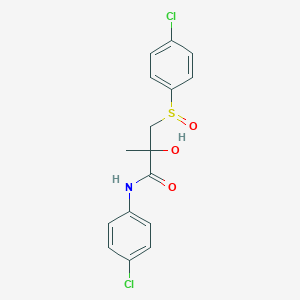

1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Übersicht

Beschreibung

The compound “1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzimidazole core, which is a fused aromatic ring made up of benzene and imidazole .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and halogenation .Wissenschaftliche Forschungsanwendungen

Derivatives and Chemical Reactions

1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole and its derivatives have been studied for various chemical reactions and properties. Harutyunyan (2016) explored nitrogen heterocycles reacting with 4-methoxy-3-nitrobenzyl chloride to produce N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the chemical versatility of related compounds (Harutyunyan, 2016).

Synthesis Techniques

The synthesis techniques involving benzimidazole derivatives, including this compound, have been a topic of research. For example, Chanda et al. (2012) developed a microwave-assisted approach for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, indicating the potential for innovative synthesis methods for related compounds (Chanda et al., 2012).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of benzimidazole derivatives have been extensively researched. Tavman et al. (2009) synthesized and characterized compounds including 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols, highlighting their antibacterial effects against various bacteria, suggesting potential medical applications for similar benzimidazole compounds (Tavman et al., 2009).

Structural Analysis and Molecular Properties

Structural analysis and understanding of the molecular properties of benzimidazole derivatives are crucial in scientific research. Cobo et al. (2018) conducted a synthesis and structural analysis of 6-benzimidazolyl-5-nitrosopyrimidines, providing insights into the electronic polarization and intermolecular interactions of these compounds, which can be informative for the study of this compound (Cobo et al., 2018).

Potential in Chemotherapy

The exploration of benzimidazole derivatives in chemotherapy, particularly their antileukemic potential, has been a subject of interest. Gowda et al. (2009) synthesized 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, evaluating their efficacy as potential chemotherapeutic agents, which can be relevant to the study of this compound in similar contexts (Gowda et al., 2009).

Wirkmechanismus

Target of Action

A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the production of amyloid-beta and tau phosphorylation, given the similar compound’s effects . Amyloid-beta is a peptide that aggregates to form plaques in the brains of Alzheimer’s patients, while tau is a protein that forms neurofibrillary tangles in the same condition.

Result of Action

The similar compound was found to prevent the formation of amyloid-beta and reduce tau phosphorylation in cellular models of alzheimer’s disease , suggesting potential therapeutic effects against this condition.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-8-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-4-6-14(23-3)7-5-13/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZESJLNODSAQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3127665.png)

![N-{[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3127691.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)

![2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3127714.png)

![(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3127722.png)

![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127725.png)